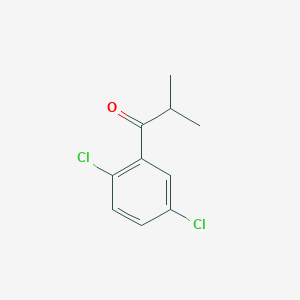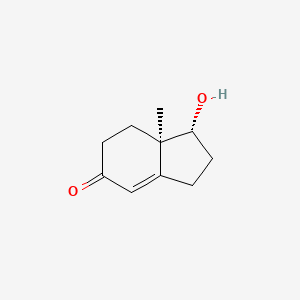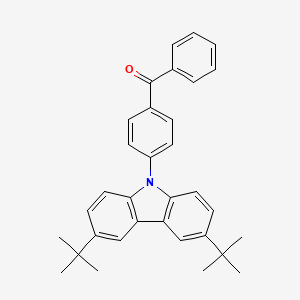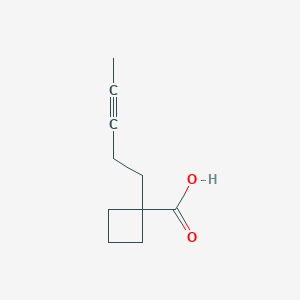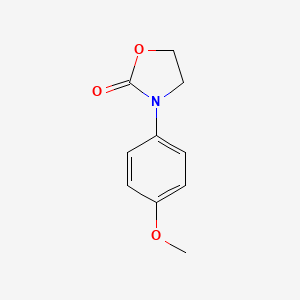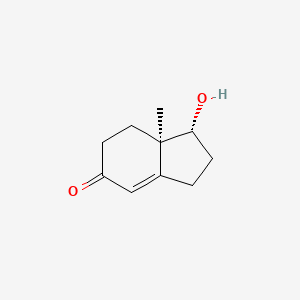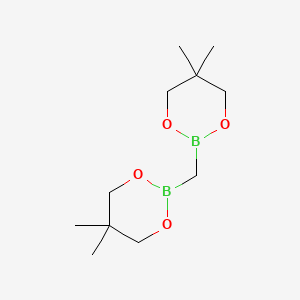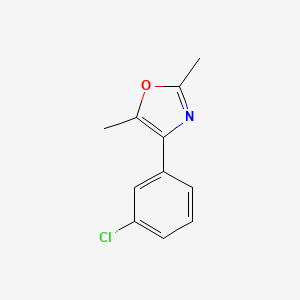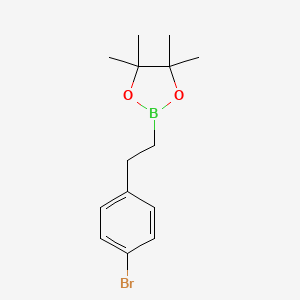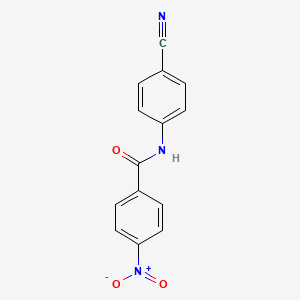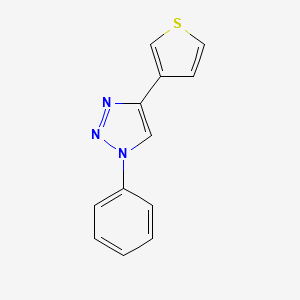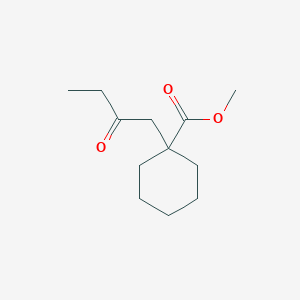
Methyl 1-(2-oxobutyl)cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2-oxobutyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C12H20O3 It is a derivative of cyclohexane, featuring a carboxylate ester group and a 2-oxobutyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-oxobutyl)cyclohexane-1-carboxylate typically involves the esterification of cyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst. The 2-oxobutyl group can be introduced through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(2-oxobutyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexane-1,1-dicarboxylic acid, while reduction may produce cyclohexane-1-methanol.
Applications De Recherche Scientifique
Methyl 1-(2-oxobutyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of Methyl 1-(2-oxobutyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The 2-oxobutyl group may also interact with enzymes and other proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-cyclohexene-1-carboxylate: This compound has a similar structure but lacks the 2-oxobutyl group.
Cyclohexane-1-carboxylic acid: The parent compound without the ester and 2-oxobutyl substituents.
Ethyl 1-cyclohexene-1-carboxylate: Similar to Methyl 1-cyclohexene-1-carboxylate but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 1-(2-oxobutyl)cyclohexane-1-carboxylate is unique due to the presence of both the ester and 2-oxobutyl groups, which confer distinct chemical and physical properties. These functional groups enable the compound to participate in a wider range of chemical reactions and applications compared to its simpler analogs.
Propriétés
Numéro CAS |
88869-09-4 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
methyl 1-(2-oxobutyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-3-10(13)9-12(11(14)15-2)7-5-4-6-8-12/h3-9H2,1-2H3 |
Clé InChI |
STJCXZQHLNJNDB-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CC1(CCCCC1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



